7-Methyl-2-(2-morpholinoethyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
7-Methyl-2-(2-morpholinoethyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C27H30N2O5 and its molecular weight is 462.546. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been used in the development of photovoltaic materials .
Mode of Action
It can be inferred from related studies that such compounds may interact with their targets through a process of alkyl side chain induced backbone distortion . This interaction could potentially lead to changes in the structural conformation of the target, thereby affecting its function .
Biochemical Pathways
It is known that similar compounds play a crucial role in the photoactive layer of polymer solar cells (pscs), affecting the power conversion efficiency (pce) of these cells .
Result of Action
Similar compounds have been shown to enhance the power conversion efficiency (pce) of polymer solar cells (pscs) .
Action Environment
The environment can greatly influence the action, efficacy, and stability of this compound. For instance, the performance of similar compounds in polymer solar cells (PSCs) has been shown to be influenced by factors such as temperature, light intensity, and the presence of other compounds .
Properties
IUPAC Name |
7-methyl-2-(2-morpholin-4-ylethyl)-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O5/c1-3-13-33-20-6-4-5-19(17-20)24-23-25(30)21-16-18(2)7-8-22(21)34-26(23)27(31)29(24)10-9-28-11-14-32-15-12-28/h4-8,16-17,24H,3,9-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKAJJDPLPVQKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCN4CCOCC4)OC5=C(C3=O)C=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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